molecular formula C8H7BrFNO B1445883 7-Bromo-5-fluoro-3-hydroxyindoline CAS No. 1779128-07-2

7-Bromo-5-fluoro-3-hydroxyindoline

Cat. No. B1445883
CAS RN: 1779128-07-2
M. Wt: 232.05 g/mol
InChI Key: FOBWYSNIFMNMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-fluoro-3-hydroxyindoline is a chemical compound that has been studied for its potential use in scientific research. It is a heterocyclic compound that contains both a bromine and a fluorine atom, making it unique in its chemical properties. In

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-3-hydroxyindoline is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 7-Bromo-5-fluoro-3-hydroxyindoline has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, and may have potential as an anticancer agent. Additionally, it has been found to have fluorescent properties that make it useful for detecting DNA damage.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Bromo-5-fluoro-3-hydroxyindoline in lab experiments is its potential as an anticancer agent. Additionally, its fluorescent properties make it useful for detecting DNA damage. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are a number of future directions for research on 7-Bromo-5-fluoro-3-hydroxyindoline. One area of research could focus on further elucidating its mechanism of action, which would help optimize its use in experiments. Additionally, further studies could explore its potential as an anticancer agent in vivo, and investigate its potential use in combination with other anticancer agents. Finally, research could focus on developing new fluorescent probes based on the structure of 7-Bromo-5-fluoro-3-hydroxyindoline for detecting DNA damage.

Scientific Research Applications

7-Bromo-5-fluoro-3-hydroxyindoline has been studied for its potential use in various scientific research applications. It has been found to have activity against cancer cells and may have potential as an anticancer agent. Additionally, it has been studied for its potential as a fluorescent probe for detecting DNA damage.

properties

IUPAC Name

7-bromo-5-fluoro-2,3-dihydro-1H-indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(12)3-11-8(5)6/h1-2,7,11-12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBWYSNIFMNMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1)C(=CC(=C2)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-fluoro-3-hydroxyindoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.